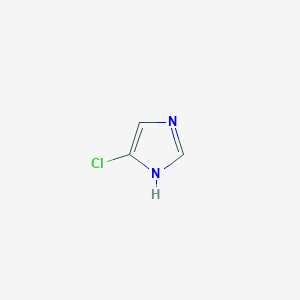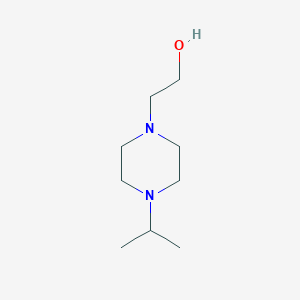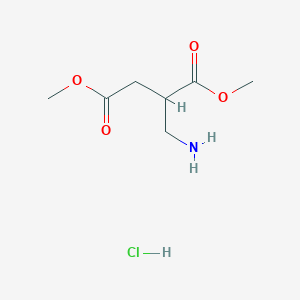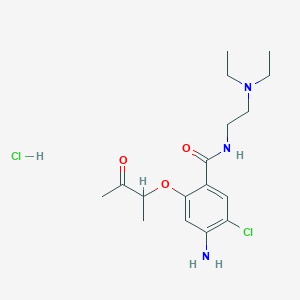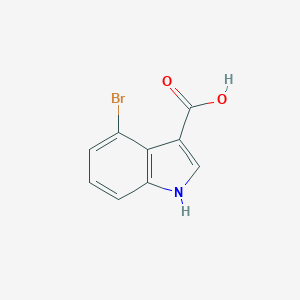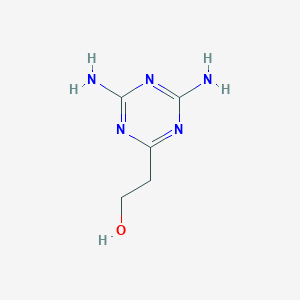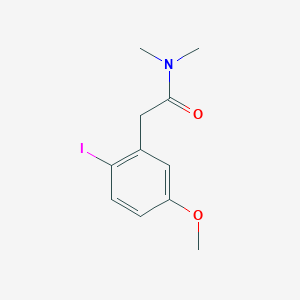
2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide
Descripción general
Descripción
2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide, also known as FGIN-1-27, is a synthetic compound that belongs to the class of N-phenylacetamides. It was originally developed as a potential treatment for schizophrenia due to its ability to modulate dopamine neurotransmission. However, further studies have revealed its potential in other areas of research, including cancer treatment and neuroprotection.
Mecanismo De Acción
2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide works by modulating the activity of dopamine and glutamate neurotransmitters in the brain. It achieves this by binding to specific receptors, including the D2 dopamine receptor and the NMDA receptor. By modulating the activity of these receptors, 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide can regulate the release of neurotransmitters and prevent overstimulation of neurons.
Biochemical and Physiological Effects:
2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide has been shown to have a range of biochemical and physiological effects. In cancer research, it induces apoptosis in cancer cells by activating the caspase-3 pathway. In neuroprotection research, it protects neurons from oxidative stress and inflammation by modulating the activity of certain enzymes and receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide in lab experiments is its ability to selectively modulate the activity of specific neurotransmitters and receptors. This makes it a useful tool for studying the effects of dopamine and glutamate on neuronal activity. However, one limitation is that 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide is a synthetic compound, and its effects may not be representative of natural compounds found in the body.
Direcciones Futuras
There are several potential future directions for research on 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide. In cancer research, further studies could investigate its potential as a combination therapy with other cancer treatments. In neuroprotection research, future studies could focus on its potential in treating other neurodegenerative diseases, such as Huntington's disease. Additionally, further studies could investigate the long-term effects of 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide on neuronal activity and behavior.
Aplicaciones Científicas De Investigación
2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide has been extensively studied for its potential in treating various conditions. In cancer research, 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer. It achieves this by inducing apoptosis, or programmed cell death, in cancer cells.
In neuroprotection research, 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide has been shown to have a protective effect on neurons in the brain. It achieves this by modulating the activity of certain neurotransmitters, including dopamine and glutamate. This makes it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(2-iodo-5-methoxyphenyl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-13(2)11(14)7-8-6-9(15-3)4-5-10(8)12/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNOFYYFRXRROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=C(C=CC(=C1)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554522 | |
| Record name | 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide | |
CAS RN |
99540-20-2 | |
| Record name | 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-](/img/structure/B20594.png)
